REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:18])=[CH:5][C:6]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:7][C:8]=1[CH3:9])#[N:2]>CO.N.[Ni]>[NH2:2][CH2:1][C:3]1[C:4]([CH3:18])=[CH:5][C:6]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[N:7][C:8]=1[CH3:9] |f:1.2|
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Name
|
|
Quantity
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8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=CC(=NC1C)NC(OC(C)(C)C)=O)C
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CO.N
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through hyflo
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Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
heptane 80 (ml) was added
|
Type
|
CUSTOM
|
Details
|
The solution was partly evaporated to a volume of approx. 80 ml
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=CC(=NC1C)NC(OC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |